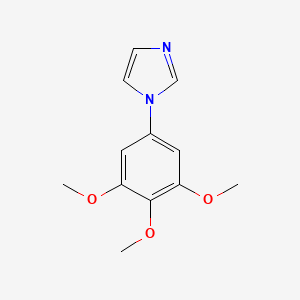

1-(3,4,5-trimethoxyphenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-6-9(14-5-4-13-8-14)7-11(16-2)12(10)17-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSGLWFDTOTSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for 1 3,4,5 Trimethoxyphenyl 1h Imidazole Analogues

Established Synthetic Routes to the Core 1-(3,4,5-trimethoxyphenyl)-1H-imidazole Structure

The synthesis of the this compound scaffold can be achieved through various established methods, including multi-step sequences and more efficient one-pot reactions. The choice of route often depends on the desired scale, purity requirements, and available starting materials.

Multi-Step Synthesis Approaches and Intermediate Compound Characterization

Multi-step synthesis provides a controlled approach to constructing the target molecule, allowing for the isolation and characterization of intermediates. A common strategy involves the initial formation of an α-dicarbonyl compound which then undergoes cyclization.

For instance, a two-step synthesis for substituted imidazoles has been reported where aryl methyl ketones are first oxidized using selenium dioxide (SeO₂) to produce α-keto aldehydes. researchgate.net These intermediates are then cyclized with an appropriate amine source and ammonium (B1175870) acetate (B1210297) to form the imidazole (B134444) ring. researchgate.net In the context of the target compound, this would involve the synthesis of an appropriately substituted glyoxal (B1671930) which is then reacted with 3,4,5-trimethoxyaniline (B125895) and a source of ammonia (B1221849).

Another multi-step approach involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 2,3-dimethyl-2,3-bis(hydroxylamino)butane to form an imidazolidine-1,3-diol intermediate. nih.gov Subsequent oxidation of this intermediate yields the corresponding nitronyl nitroxide radical, demonstrating a pathway to related heterocyclic structures. nih.gov More direct routes often involve refluxing the starting materials in a suitable solvent like glacial acetic acid for an extended period, which can be up to 72 hours, to ensure the reaction goes to completion. nih.gov The intermediates and final products in these syntheses are typically characterized using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. researchgate.netnih.gov

One-Pot Reaction Methodologies

One-pot multicomponent reactions (MCRs) have become a powerful tool for synthesizing substituted imidazoles due to their efficiency, reduced reaction times, and avoidance of intermediate isolation steps. core.ac.uk The Radziszewski synthesis and its variations are commonly employed for creating 2,4,5-trisubstituted imidazoles. tandfonline.comresearchgate.net

A typical one-pot procedure involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), and a source of ammonia (typically ammonium acetate). core.ac.uktandfonline.comresearchgate.net This approach has been successfully used to prepare 4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. tandfonline.comresearchgate.net The reaction is often carried out in a solvent such as ethanol (B145695) or glacial acetic acid. wjbphs.comscispace.com Some methods employ four components, reacting benzil, an amine (like 2,3-dihydrobenzo[b] researchgate.netcore.ac.ukdioxin-6-amine), an aldehyde, and ammonium acetate in the presence of a catalyst to yield tetrasubstituted imidazoles. nih.gov

The following table summarizes representative one-pot reaction methodologies for imidazole synthesis.

Interactive Data Table: One-Pot Synthesis Methodologies for Imidazole Derivatives| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | Dimethylformamide (DMF) | Crystallization | 2,4,5-Trisubstituted imidazole | tandfonline.comresearchgate.net |

| 1,2-diols, Benzil, Ammonium acetate | Lead tetraacetate / Ethanol | Heated at 70°C for 3h | 2,4,5-Trisubstituted imidazole | core.ac.uk |

| Benzil, Benzaldehyde, Ammonium acetate | Glacial Acetic Acid | Heated at 100°C for 5-24h | 2,4,5-Trisubstituted imidazole | wjbphs.com |

| Benzil, Aromatic aldehydes, Ammonium acetate | Lemon Juice / Ethanol | Heated at 50°C | 2,4,5-Trisubstituted imidazole | scispace.com |

| Benzil, Amine, Aldehyde, Ammonium acetate | BF₃·OEt₂ / Ethanol | Reflux for 24h | 1,2,4,5-Tetrasubstituted imidazole | nih.gov |

Optimization of Reaction Conditions for Yield and Purity (research-grade)

Optimizing reaction conditions is crucial for obtaining high yields and purity of research-grade this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and time.

The use of catalysts can significantly improve reaction efficiency. While some one-pot syntheses proceed without a catalyst, others employ acids, bases, or metal catalysts. tandfonline.comsemanticscholar.org For example, green chemistry approaches have utilized natural catalysts like lemon juice in ethanol, which provides an acidic medium and avoids hazardous reagents, with reactions proceeding at a mild 50°C. scispace.com Other studies have explored catalysts such as copper sulphate in glacial acetic acid or the use of microwave irradiation to accelerate the reaction and improve yields. wjbphs.com A comparison between conventional heating (69.60% yield) and a microwave-assisted green chemistry approach (90.90% yield) for triphenyl-imidazole synthesis demonstrated a significant improvement in efficiency. wjbphs.com

Optimization often involves screening different solvents, with ethanol and glacial acetic acid being common choices. core.ac.ukwjbphs.com Temperature is another critical factor; reactions can range from room temperature to reflux conditions (e.g., 70-100°C), depending on the specific reactants and catalyst used. core.ac.ukwjbphs.com The table below, based on the synthesis of the related 2,4,5-triphenyl-1H-imidazole, illustrates a typical optimization process. researchgate.net

Interactive Data Table: Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | I₂ | DMSO | 120 | 85 | researchgate.net |

| 2 | Fe(OTf)₃ | DMSO | 120 | 65 | researchgate.net |

| 3 | Cu(OTf)₂ | DMSO | 120 | 70 | researchgate.net |

| 4 | In(OTf)₃ | DMSO | 120 | 50 | researchgate.net |

| 5 | I₂ | DMF | 120 | 68 | researchgate.net |

| 6 | I₂ | Toluene | 120 | 45 | researchgate.net |

| 7 | I₂ | DMSO | 100 | 72 | researchgate.net |

Data adapted from a study on a related imidazole compound to illustrate optimization principles. researchgate.net

Strategies for Structural Modification and Library Generation

The this compound scaffold is a valuable starting point for generating libraries of analogues for structure-activity relationship (SAR) studies. Modifications typically target the imidazole ring or the trimethoxyphenyl moiety.

Substitutions on the Imidazole Ring for Structure-Activity Relationship (SAR) Studies

The imidazole ring offers multiple positions (C2, C4, and C5) for substitution, allowing for fine-tuning of the molecule's properties. Research has shown that introducing various aryl groups at the C2 position can significantly impact biological activity. nih.gov

In one study, a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole analogues were synthesized to explore their potential as tubulin polymerization inhibitors. nih.gov The goal was to evaluate how different substitution patterns on the C2-phenyl ring affect anticancer activity. The introduction of a chloro group at the meta-position and an ethoxy group at the para-position of the C2-phenyl ring resulted in the most potent compound in the series, with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov This highlights that the electronic and steric properties of substituents on the imidazole ring are critical determinants of the biological profile. General synthetic schemes often involve reacting this compound with various phenacyl bromides or using multicomponent reactions with different aldehydes to introduce diversity at these positions. researchgate.nettandfonline.com

Modifications on the Trimethoxyphenyl Moiety and their Impact on Biological Profile

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore in many biologically active compounds, including tubulin inhibitors, where it plays a key role in binding affinity. acs.orgnih.gov While modifications to the TMP group have often led to reduced potency, recent studies have identified analogues with improved activity. acs.org

For example, in the development of analogues of the tubulin inhibitor VERU-111, which contains the TMP moiety, systematic modifications of the methoxy (B1213986) groups were performed. acs.org This research led to the discovery of an analogue that was significantly more potent than the parent compound, demonstrating that the TMP ring is amenable to optimization. acs.org Similarly, the design of novel pyrrolizine-based cytotoxic agents involved incorporating the 3,4,5-trimethoxyphenyl moiety to enhance their activity profile. nih.gov These studies suggest that while the three methoxy groups are generally important for activity, their replacement or modification can lead to compounds with altered and potentially improved biological effects. The impact of these modifications is often assessed through cytotoxicity assays and target-based assays, such as tubulin polymerization inhibition. nih.govnih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |

| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole |

| 2,4,5-triphenyl-1H-imidazole |

| 1-(2,3-dihydrobenzo[b] researchgate.netcore.ac.ukdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole |

| 4,4,5,5-tetramethyl-2-(3,4,5-trimethoxybenzenyl)-imidazolidine-1,3-diol |

| VERU-111 |

| Benzil |

| 3,4,5-trimethoxybenzaldehyde |

| Ammonium acetate |

| Selenium dioxide |

| 2,3-dimethyl-2,3-bis(hydroxylamino)butane |

| Lead tetraacetate |

| Copper sulphate |

Exploration of Linker Chemistry for Conjugate and Hybrid Molecule Design

The design of conjugate and hybrid molecules incorporating the this compound scaffold is a key strategy to develop novel compounds. This approach involves covalently connecting the imidazole core to other pharmacophores or functional moieties through various chemical linkers, aiming to combine or enhance their individual properties.

A prominent strategy involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, to form a stable 1,2,3-triazole ring that serves as a linker. nih.govmdpi.com In this approach, a propargyl group is first attached to the imidazole core, typically at a sulfur atom if the core is a thioimidazole derivative, creating a terminal alkyne. nih.gov This functionalized imidazole is then reacted with various organic azides to generate a library of imidazole-1,2,3-triazole hybrids. nih.gov This method allows for the straightforward introduction of a wide range of alkyl and aryl side chains.

Another explored linker strategy is the use of an allyl group. nih.govresearchgate.net For instance, chalcone-based scaffolds containing the 3,4,5-trimethoxyphenyl group have been functionalized by introducing an imidazole heterocycle onto the α,β-unsaturated ketone system. nih.gov This creates a flexible three-carbon chain linking the trimethoxyphenyl-bearing moiety and the imidazole ring.

Hybridization can also be achieved by directly linking the imidazole scaffold to other heterocyclic systems. The molecular hybridization method has been employed to connect bioactive scaffolds like imidazole and phenothiazine. semanticscholar.org In other examples, a 4-(3,4,5-trimethoxyphenyl)thiazole unit has been joined to a pyrimidine (B1678525) ring, which then acts as a platform for further substitution and derivatization. rsc.org

These diverse linker strategies provide a versatile toolkit for medicinal chemists to create complex molecules with tailored properties, leveraging the structural features of the this compound core.

Table 1: Examples of Linker Strategies for this compound Analogues

| Linker Type | Synthetic Strategy | Intermediate Compound | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Copper(I)-catalyzed click reaction | Thiopropargylated-imidazole | Imidazole-1,2,3-triazole hybrids | nih.govmdpi.com |

| Allyl Group | Reaction with chalcone-based scaffolds | (E)-chalcones | (E)-1-(3-(aryl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-imidazoles | nih.gov |

| Direct Bond / Thiazole-Pyrimidine | Multi-step synthesis involving heterocycle formation | 4,6-dichloro-2-methylpyrimidine | 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives | rsc.org |

| Thioether Linkage | Reaction of thioimidazole with propargyl bromide | 1,4,5-triphenylimidazole-2-thione | 2-(Prop-2-yn-1-ylthio)-1,4,5-triphenyl-1H-imidazole | nih.gov |

Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. While the aryl imidazole core is a key skeleton for many chiral ligands used in asymmetric synthesis, the scientific literature reviewed does not provide specific examples of the stereoselective synthesis of chiral analogues of this compound. nih.gov

General methods for the asymmetric synthesis of other imidazole derivatives, such as the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines using chiral phosphoric acid catalysts, have been developed. rsc.org However, the application of these or other stereocontrolling strategies to produce enantiomerically pure or enriched analogues of this compound is not detailed in the available research. Therefore, this remains an area for future exploration.

Application of Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of imidazole derivatives has gained significant traction, aiming to reduce environmental impact, improve efficiency, and lower costs. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods.

Solvent-free reaction conditions are a cornerstone of green synthetic strategies for imidazoles. rsc.orgnih.gov One-pot, three-component condensation reactions of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be performed under solvent-free conditions, often with heating, to produce highly substituted imidazoles. nih.gov This method offers high efficiency, easy setup, and mild reaction conditions, significantly reducing waste from organic solvents. rsc.org

The use of alternative energy sources like microwave irradiation and ultrasonication represents another key green approach. organic-chemistry.org Microwave-assisted synthesis can dramatically shorten reaction times and often leads to higher yields compared to conventional heating methods. Similarly, ultrasound irradiation can promote reactions, leading to sustainable synthetic pathways. organic-chemistry.org

Catalysis is central to many green synthetic protocols. The development of reusable catalysts is particularly important. For instance, Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate (B84403), have been used as cost-effective and recyclable catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. nih.gov Nanoparticle-based catalysts, including nano aluminum nitride, have also been employed to facilitate imidazole synthesis under catalyst-free conditions, with products isolated in good to excellent yields. nih.gov These catalysts can often be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. nih.gov

These green chemistry approaches offer powerful and environmentally responsible alternatives to classical synthetic methods for preparing imidazole derivatives.

Table 2: Green Chemistry Approaches for Imidazole Synthesis

| Green Chemistry Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | One-pot condensation of reactants without a solvent, often with thermal promotion. | High yields, easy setup, mild conditions, reduction in waste. | rsc.orgnih.gov |

| Alternative Energy Sources | Microwave irradiation or ultrasound irradiation to drive reactions. | Shorter reaction times, increased yields, sustainable pathways. | organic-chemistry.org |

| Reusable Catalysts | Use of ionic liquids (e.g., diethyl ammonium hydrogen phosphate) or nanocomposite catalysts. | Cost-effective, easy catalyst separation and reuse, environmentally benign. | nih.govnih.gov |

| Atom Economy | Multicomponent reactions where most atoms of the reactants are incorporated into the final product. | High efficiency, convergent synthesis, reduced byproduct formation. | nih.gov |

Molecular and Cellular Mechanisms Underlying the Biological Activities of 1 3,4,5 Trimethoxyphenyl 1h Imidazole

Target Identification and Molecular Interactions

The biological effects of 1-(3,4,5-trimethoxyphenyl)-1H-imidazole derivatives are rooted in their specific interactions with intracellular proteins. These interactions disrupt critical cellular processes, leading to outcomes such as cell cycle arrest and apoptosis. The primary targets identified for this class of compounds are tubulin and various protein kinases.

Research has predominantly identified tubulin as a primary target for imidazole (B134444) derivatives bearing the 3,4,5-trimethoxyphenyl group. These compounds are often designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov

A novel series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole analogues were designed as cis-restricted combretastatin A-4 analogues. nih.gov Within this series, the compound designated as 4o , which features a 3'-chloro-4'-ethoxyphenyl group at the 2-position of the imidazole ring, demonstrated exceptionally high antiproliferative activity. It recorded IC₅₀ values in the low nanomolar range across a panel of seven human cancer cell lines, proving more potent than combretastatin A-4 in most cases. nih.gov

Similarly, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles were developed as tubulin polymerization inhibitors. nih.gov The most active compound, 2a , showed potent antiproliferative activities with IC₅₀ values ranging from 0.037 to 0.20 µM. nih.gov Further studies confirmed that compound 2a effectively inhibited tubulin polymerization. nih.gov

While tubulin is a major target, some derivatives exhibit inhibitory effects on various protein kinases. One study on a phenylacetamide-1H-imidazol-5-one variant, KIM-161 , found that its mechanism was independent of tubulin or Src kinase inhibition. nih.govdoaj.org Instead, it downregulated several other kinases, including members of the BRK, FLT, and JAK families, and suppressed signaling of ERK1/2, GSK-3α/β, and STAT2. nih.govdoaj.org Another study on imidazole derivatives 4d and 5 showed they possessed good inhibitory activity against VEGFR-2 and B-Raf kinase. semanticscholar.org

The binding mechanism of these compounds is crucial to understanding their function. For G-protein coupled receptors (GPCRs), ligands can bind either to the primary agonist site (orthosteric) or to a secondary, regulatory site (allosteric), which can fine-tune the physiological response. frontiersin.org

In the context of this compound derivatives that target tubulin, the interaction is typically orthosteric. The 3,4,5-trimethoxyaryl group is considered essential for optimal interaction with the colchicine (B1669291) binding site on β-tubulin. mdpi.com Docking studies and colchicine competition assays have confirmed that compounds like 2a act at this specific site. nih.gov This direct competition prevents tubulin polymerization, disrupting microtubule dynamics. nih.gov

Conversely, some kinase inhibitors operate through allosteric mechanisms. For example, tirbanibulin, a related compound, is a non-ATP competitive Src kinase inhibitor, indicating it binds to an allosteric site rather than the ATP-binding pocket. nih.gov While the derivative KIM-161 was found to not rely on Src kinase inhibition, the principle of allosteric modulation is relevant to the broader class of imidazole-based kinase inhibitors. nih.govdoaj.org

The mode of enzyme inhibition by imidazole-based compounds can vary. Imidazole itself has been shown to act as a partial competitive inhibitor of GH1 β-glucosidase, where it binds to the active site and reduces the enzyme's affinity for its substrate without changing the rate of product formation. nih.gov

For the more complex this compound derivatives, the mode of action is linked to their binding site. Compounds that bind to the colchicine site of tubulin, such as 2a , function as competitive inhibitors of tubulin polymerization. nih.gov

In the case of kinase inhibition, imidazole derivatives have been identified as competitive inhibitors at the ATP binding site of the p38α MAP kinase. brieflands.com Crystallography has shown a hydrogen bond forming between the imidazole scaffold and key residues in the ATP adenine (B156593) binding pocket, such as Met109. brieflands.com However, other derivatives, like KIM-161 , achieve their effect not by inhibiting a single kinase but by downregulating a profile of multiple kinases, including BRK, FLT, and JAK family members. nih.govdoaj.org

Modulation of Intracellular Signaling Pathways in Cellular Models

By interacting with key molecular targets, derivatives of this compound trigger significant changes in intracellular signaling pathways, primarily affecting cell proliferation and survival.

A hallmark of tubulin-targeting agents and other anticancer compounds is their ability to halt the cell cycle, preventing cancer cells from dividing. Numerous studies on imidazole derivatives have demonstrated this effect.

For instance, the benzimidazole (B57391) derivative 5o was found to arrest the cell cycle in the S phase in A549 lung cancer cells in a dose-dependent manner. nih.gov At a concentration of 0.30 µM, compound 5o caused the percentage of cells in the S phase to increase from 18.89% (control) to 60.31%. nih.gov In contrast, other derivatives induce arrest at the G2/M checkpoint. Compound 2a was shown to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov Similarly, imidazole derivatives 4d and 5 caused a significant accumulation of MCF-7 cells in the G2/M phase. semanticscholar.org Another compound, 22b , also demonstrated G2/M phase cell cycle arrest in MCF-7 cells. nih.gov

Following cell cycle arrest, cancer cells often undergo programmed cell death. The primary mechanism induced by this compound derivatives is apoptosis. nih.govnih.govnih.gov Necroptosis is another form of programmed cell death, but it is typically activated when the primary apoptosis pathway is inhibited. nih.govnih.gov

The induction of apoptosis by these compounds has been well-documented. Treatment of A549 cells with the benzimidazole derivative 5o led to a significant, dose-dependent increase in apoptosis. nih.gov At a concentration of 0.30 µM, the total percentage of apoptotic cells (early and late) rose to 74.3%, compared to just 4.2% in the control group. nih.gov Likewise, compound 2a was shown to induce apoptosis in cancer cells. nih.gov Flow cytometry analysis of MCF-7 cells treated with imidazole derivatives 4d and 5 revealed a substantial increase in the pre-G1 cell population, which is indicative of apoptosis. semanticscholar.org The percentage of pre-G1 cells increased from 1.61% in control cells to over 22% for both compounds. semanticscholar.org

Influence on Gene Expression and Protein Synthesis Relevant to Biological Endpoints

Derivatives bearing the 1-(3,4,5-trimethoxyphenyl)imidazole motif exert significant influence over the expression of proteins crucial for cell cycle progression and apoptosis. The progression of the cell cycle is meticulously controlled by cyclins and their corresponding cyclin-dependent kinases (Cdks). nih.gov For instance, the G1 phase is regulated by cyclin D and E with Cdk4 and Cdk2, the S and G2 phases are dominated by the Cyclin A/Cdk2 complex, and the G2 to M phase transition is driven by the Cyclin B1/Cdk1 complex. nih.gov

Studies on a closely related benzimidazole derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), revealed a distinct impact on these regulatory proteins. Treatment of PC-3 prostate cancer cells with PPTMB led to an upregulation of cyclin B protein expression, while simultaneously causing a downregulation of cyclin E and cyclin A. nih.gov Furthermore, the expression of p27Kip1, a known inhibitor of the cyclin D1/Cdk4 complex, was also decreased, confirming a G2/M arrest of the cell cycle. nih.gov

Other related benzimidazole derivatives have also been shown to modulate key proteins involved in cell survival and death. For example, certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids induce apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. semanticscholar.org The increased Bax/Bcl2 ratio points to the involvement of the intrinsic apoptosis pathway, which is initiated by mitochondrial damage. nih.gov Similarly, other derivatives can induce cell cycle arrest in the G1 phase or the S-phase, indicating a complex and varied influence on the cellular protein machinery that governs cell division and survival. semanticscholar.orgnih.govnih.gov

Cellular Responses and Phenotypic Effects in In Vitro Systems

The modulation of gene and protein expression by this compound derivatives translates into tangible cellular effects, most notably anti-proliferative and cytotoxic activities against cancer cells. These effects are primarily driven by the disruption of fundamental cellular processes.

A significant body of research has demonstrated the potent anti-proliferative activity of this compound derivatives across a wide range of human cancer cell lines. The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore that contributes significantly to the cytotoxic effects of these compounds. nih.gov The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several derivatives exhibiting activity in the nanomolar to low micromolar range.

For example, a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazoles, designed as analogs of combretastatin A-4, showed remarkable potency. One of the most active compounds in this series, featuring a 3'-chloro-4'-ethoxyphenyl moiety at the 2-position of the imidazole ring, displayed IC₅₀ values ranging from 0.4 to 3.8 nM against a panel of seven cancer cell lines. nih.gov Similarly, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles also showed potent activities, with the lead compound exhibiting IC₅₀ values between 0.037 and 0.20 μM against three tested cancer cell lines. researchgate.netresearchgate.net

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| 1-(3',4',5'-Trimethoxyphenyl)-2-aryl-1H-imidazoles | Compound 4o (with 3'-chloro-4'-ethoxyphenyl at position 2) | Various (7 lines) | 0.4 - 3.8 nM | nih.gov |

| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles | Compound 2a | Various (3 lines) | 0.037 - 0.20 µM | researchgate.net |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Compound 5o (N-(2,4-Dimethoxyphenyl)) | A549 (Lung Carcinoma) | 0.15 µM | nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Compound 5o (N-(2,4-Dimethoxyphenyl)) | SW480 (Colon Carcinoma) | 3.68 µM | nih.gov |

| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles (related structure) | Compound 22b | MCF-7 (Breast Cancer) | 0.39 µM | nih.gov |

| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles (related structure) | Compound 22b | MDA-MB-231 (Breast Cancer) | 0.77 µM | nih.gov |

A primary mechanism underlying the anti-cancer activity of many this compound derivatives is their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape maintenance. acs.org These compounds often act as microtubule destabilizers by inhibiting the polymerization of tubulin heterodimers. nih.gov

The 3,4,5-trimethoxyphenyl moiety is crucial for this activity, as it effectively binds to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This binding prevents the assembly of tubulin into microtubules. For instance, studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that the lead compound effectively inhibited tubulin polymerization in a concentration-dependent manner, similar to the known inhibitor combretastatin A-4. acs.org This disruption of the microtubule network leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, the hindrance of cancer cell migration, and ultimately, the induction of apoptosis. researchgate.netresearchgate.net The inhibition of tubulin polymerization has been confirmed for various related scaffolds, including benzimidazoles and triazoles containing the 3,4,5-trimethoxyphenyl group. researchgate.netnih.govnano-ntp.com

Beyond their anti-cancer properties, imidazole-based compounds, including those with a trimethoxyphenyl substitution, exhibit a range of other biological activities.

Antimicrobial Activity: Imidazole derivatives are well-known for their antimicrobial effects. Their mechanisms of action are varied. Against fungi, many imidazole compounds function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol. journal-vniispk.ru Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises the membrane's structural integrity, leading to cell death. journal-vniispk.runih.gov Against bacteria, these compounds can disrupt the cell membrane, leading to increased permeability and leakage of essential cellular contents. journal-vniispk.ru Some nitroimidazole derivatives function as prodrugs that, under anaerobic conditions, are reduced to radical anions which can damage cellular macromolecules like DNA, leading to cell death. nih.gov

Anti-inflammatory Activity: Several derivatives containing the trimethoxyphenyl moiety have demonstrated anti-inflammatory properties. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides showed significant anti-inflammatory effects, with some compounds acting as potent inhibitors of both COX-1 and COX-2. nih.gov Other mechanisms include the inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), often through the modulation of signaling pathways like the p38 MAP kinase pathway.

Antioxidant Activity: The 3,4,5-trihydroxyphenyl group, structurally related to the trimethoxyphenyl group, is a potent antioxidant feature. Compounds containing this moiety exhibit strong antioxidant activity through mechanisms such as free radical scavenging and inhibition of lipid peroxidation. nih.gov Studies on amide derivatives of 3,4,5-trihydroxyphenylacetic acid showed that they were powerful radical scavengers, in some cases more potent than vitamin C. nih.gov The antioxidant effect is often dependent on the number of phenolic hydroxyl groups available to donate a hydrogen atom to free radicals, thereby neutralizing them.

Elucidation of Key Pharmacophoric Features and their Contribution to Activity

The fundamental structure of this compound comprises two key pharmacophoric components: the imidazole ring and the 3,4,5-trimethoxyphenyl moiety. The arrangement and properties of these groups are critical determinants of the biological activity of this class of compounds.

Role of Imidazole Nitrogen Atoms and Substituents on Biological Efficacy

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a crucial feature for the biological activity of these derivatives nih.gov. This electron-rich heterocycle can readily accept or donate protons, facilitating diverse weak interactions with biological targets acs.org. The nitrogen atoms of the imidazole ring are known to participate in hydrogen bonding and coordination with metal ions in enzymes, which can be critical for receptor binding and subsequent biological response nih.govresearchgate.net.

The imidazole ring exists in two equivalent tautomeric forms, with the hydrogen atom able to reside on either nitrogen atom nih.gov. The specific role and substitution at these nitrogen positions can significantly influence the molecule's interaction with its target. For instance, in related phenylimidazole derivatives, the N-H···N intermolecular interactions have been shown to influence the cohesive energy and crystalline structure, which can impact the compound's pharmacokinetic properties nih.gov. The nature of the substituent on the imidazole ligand can also affect the photochemical properties of related metal complexes, indicating the electronic influence of this ring system nih.gov.

Substituents on the imidazole ring can modulate the electronic and steric properties of the molecule, thereby affecting its biological efficacy. For example, in a study of imidazo[4,5-b]pyridine-based inhibitors, the electron density at the nitrogen atom of the pyridine fused to the imidazole was crucial for hydrogen bonding interactions with the target protein mdpi.com.

Impact of Trimethoxy Substitution Pattern on Pharmacological Potency

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of anticancer agents that target tubulin polymerization nih.govnih.govmdpi.com. The presence of this group in this compound derivatives is a key contributor to their pharmacological potency. The three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring are crucial for high activity mdpi.com.

The TMP moiety is recognized as a key structural feature for binding to the colchicine site of tubulin, thereby inhibiting microtubule formation and arresting cell division nih.gov. The specific 3,4,5-substitution pattern appears to be optimal for this interaction. In a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, the most active compounds all possessed a 3,4,5-trimethoxyphenyl group at the 5-position mdpi.com.

Importance of Steric, Electronic, and Lipophilic Parameters in SAR

Steric parameters relate to the size and shape of the molecule and its substituents. Steric hindrance can significantly impact the ability of a molecule to fit into a receptor's binding site acs.org. For instance, in a study of allylamines, the antioxidant activity increased as the steric bulk of a substituent decreased, highlighting the importance of steric factors acs.org. The introduction of bulky phenyl groups to an imidazole ring has been shown to affect thermodynamic properties and intermolecular interactions, which can influence biological activity nih.gov.

Lipophilic parameters , often quantified by the partition coefficient (log P), describe a molecule's affinity for a nonpolar environment. Lipophilicity is a critical factor for a drug's ability to cross cell membranes and reach its target. A QSAR study on N-benzoyl-N'-phenylthiourea compounds highlighted the role of lipophilic parameters in drug penetration into cell membranes jlu.edu.cndergipark.org.tr.

The interplay of these three parameters is often complex and synergistic. QSAR studies on various heterocyclic compounds have demonstrated that a combination of steric, electronic, and lipophilic descriptors is often necessary to build a predictive model of biological activity acs.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been instrumental in understanding the SAR of this compound analogs and in designing new derivatives with improved potency.

Development of Predictive QSAR Models for Analogues

The development of predictive QSAR models for imidazole derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. Finally, a mathematical model is built to correlate the descriptors with the biological activity.

Various statistical methods are employed to develop these models, with the goal of creating a robust and predictive equation. For instance, a QSAR study on imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles used a training set and a test set to develop and validate the model, ensuring its predictive power rjptonline.org. The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability researchgate.net.

For imidazole derivatives, 3D-QSAR models have also been developed, which consider the three-dimensional properties of the molecules. These models can provide insights into the spatial arrangement of functional groups that are important for activity researchgate.net.

The ultimate goal of developing these models is to use them to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates karazin.ua.

Identification of Molecular Descriptors Correlating with Observed Biological Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that have a significant correlation with the observed biological activity. These descriptors provide quantitative insights into the structural features that are important for potency. Molecular descriptors can be broadly categorized into topological, physicochemical, and electronic descriptors.

In various QSAR studies on imidazole and related heterocyclic derivatives, several key descriptors have been identified as being important for anticancer activity:

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule. Examples include molecular connectivity indices and atom pairs researchgate.net.

Physicochemical Descriptors: These relate to the steric and lipophilic properties of the molecule.

Molar Refractivity (MR): A measure of the volume occupied by a molecule or substituent, which is a steric parameter acs.org.

clogP and π: Descriptors of lipophilicity, which are important for membrane permeability acs.org.

Electronic Descriptors: These describe the electronic properties of the molecule.

σ and Ŧ: Hammett constants that quantify the electron-donating or -withdrawing ability of substituents acs.org.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's reactivity and ability to participate in charge transfer interactions.

A QSAR study on triazole-trimethoxyphenyl derivatives identified descriptors such as Moran autocorrelation, Centered Broto-Moreau autocorrelation, and E-State descriptors as being influential for anticancer activity. Another study on imidazole derivatives highlighted the importance of hydrophobic (π), electronic (Ŧ), and steric (MR) parameters acs.org.

The identification of these key molecular descriptors not only helps in understanding the SAR of existing compounds but also provides a roadmap for the rational design of new this compound derivatives with enhanced therapeutic potential.

Pre Clinical Biological Evaluation of 1 3,4,5 Trimethoxyphenyl 1h Imidazole and Its Analogues

In Vitro Efficacy and Potency Profiling in Mechanistic Assays

Cell-Based Assays for Specific Anti-disease Activities (e.g., anticancer, antimicrobial)

The primary anti-disease activity investigated for 1-(3,4,5-trimethoxyphenyl)-1H-imidazole and its analogues is their anticancer effect. Extensive in vitro studies have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.

One significant study developed a series of 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles, which were evaluated against seven human tumor cell lines. nih.gov The results highlighted the importance of the substituents on the 2-position aryl ring for both potency and selectivity. nih.gov A particularly active compound from this series, designated as 4o , which features a 3'-chloro-4'-ethoxyphenyl group at the 2-position, displayed exceptional antiproliferative activity with IC₅₀ values in the nanomolar range (0.4–3.8 nM). nih.govnih.gov In most cell lines tested, compound 4o showed greater potency than the natural reference compound, Combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity (IC₅₀, nM) of Compound 4o Data sourced from Romagnoli R, et al. (2016). nih.gov

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| A549 | Lung | 1.3 |

| HCT-15 | Colon | 1.4 |

| HeLa | Cervical | 1.3 |

| MCF-7 | Breast | 3.8 |

| Raji | Lymphoma | 0.4 |

| HL-60 | Leukemia | 2.1 |

| NCI-H460 | Lung | 1.2 |

In a separate investigation, a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and assessed for their cytotoxic effects against human colon (SW480) and lung (A549) cancer cells. nih.gov The analogue N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) demonstrated superior cytotoxicity against A549 cells (IC₅₀ = 0.15 µM) when compared to established chemotherapeutic agents like cisplatin (B142131) (IC₅₀ = 5.77 µM) and etoposide (B1684455) (IC₅₀ = 9.44 µM). nih.gov This compound also showed high selectivity for cancer cells over normal human MRC-5 cells. nih.gov

Table 2: Cytotoxic Activity (IC₅₀, µM) of Benzimidazole (B57391) Analogue 5o Data sourced from Al-Ostath Omar, et al. (2024). nih.gov

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.15 |

| SW480 | Colon Cancer | 3.68 |

| MRC-5 | Normal Lung Fibroblast | 119.2 |

While the imidazole (B134444) scaffold is known to be a component of some antimicrobial agents, specific studies focusing on the antimicrobial properties of this compound itself were not prominent in the reviewed literature. The overwhelming focus of pre-clinical evaluation for this class of compounds has been on their anticancer potential.

Enzyme Inhibition and Receptor Binding Assays for Target Engagement

The primary molecular target for the anticancer activity of this compound analogues is tubulin. These compounds were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, thereby disrupting microtubule dynamics, which is essential for mitotic spindle formation during cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. mdpi.comsemanticscholar.org

For the highly potent 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole series, studies confirmed that their mechanism of action involves strong inhibition of tubulin polymerization. nih.gov The most active compound, 4o , proved to be a potent inhibitor of tubulin assembly. nih.gov

For the N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole derivatives, molecular docking studies suggested a different potential target. These analyses indicated that the most potent compound was effectively accommodated within the binding pocket of topoisomerase IIα-DNA, suggesting that its anticancer activity may be mediated through the inhibition of this enzyme. nih.gov

Other related imidazole derivatives have been evaluated for their ability to inhibit various kinases. For instance, certain 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones showed good inhibitory activity against VEGFR-2 and B-Raf kinase, suggesting that kinase inhibition is another potential mechanism of action for broader classes of imidazole-based compounds. semanticscholar.orgnih.gov

In Vivo Proof-of-Concept Studies in Relevant Animal Models (mechanistic and efficacy focus)

Efficacy in Established Disease Models (e.g., tumor xenografts, infection models)

The promising in vitro anticancer activity of this compound analogues has been validated in in vivo animal models. The potent tubulin inhibitor 4o was evaluated in a mouse syngeneic tumor model. nih.gov The study reported high antitumor activity, with the compound significantly reducing tumor mass. nih.govnih.gov This demonstrated that the potent in vitro cytotoxicity translated into meaningful efficacy in a living system.

Similarly, a benzimidazole analogue, 2a (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole), also demonstrated significant in vivo antitumor efficacy. In a 4T1-xenograft mouse model, it produced a tumor growth inhibition rate of 52%. researchgate.net These studies provide critical in vivo proof-of-concept for the therapeutic potential of this class of compounds.

Pharmacodynamic Biomarker Evaluation in Animal Tissues

Direct studies detailing the evaluation of pharmacodynamic biomarkers in animal tissues following treatment with this compound analogues were not available in the reviewed literature. However, based on their established mechanism as tubulin inhibitors, several key biomarkers can be inferred.

The primary mechanism of tubulin-targeting agents is the disruption of the microtubular network, leading to mitotic arrest. nih.gov In vivo, this would be expected to correlate with an increase in cells halted in the G2/M phase of the cell cycle within tumor tissue. Key proteins that regulate this process, such as BubR1, a guardian of the mitotic spindle, are known to be phosphorylated in response to microtubule disassembly. nih.gov Therefore, elevated levels of phosphorylated BubR1 in tumor tissue would serve as a direct pharmacodynamic biomarker of target engagement.

Furthermore, prolonged mitotic arrest typically leads to apoptosis. mdpi.com Consequently, downstream markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, would be expected to increase in tumor tissues from treated animals. mdpi.com These markers would provide evidence of the desired cytotoxic outcome resulting from the compound's mechanism of action.

Tissue Distribution and Metabolism Analysis in Pre-clinical Species (mechanistic insights, not pharmacokinetic profiles)

Detailed mechanistic studies on the tissue distribution and metabolic fate of this compound and its potent anticancer analogues in pre-clinical species were not identified in the searched literature. Such studies are critical to understanding the compound's behavior in vivo, including whether the parent compound reaches the tumor site in sufficient concentrations and identifying the major metabolites, which may or may not retain biological activity. This information is crucial for a complete pre-clinical evaluation and for bridging the gap between in vitro potency and in vivo efficacy.

Comparative Studies with Reference Compounds and Established Therapeutics in Pre-clinical Settings

In the evaluation of novel therapeutic candidates, direct comparison with established reference compounds is crucial for contextualizing their potency and potential advantages. Analogues of this compound have been rigorously assessed against well-known cytotoxic agents and tubulin polymerization inhibitors, most notably Combretastatin A-4 (CA-4) and its water-soluble prodrug, fosbretabulin (B40576) (CA-4P). These comparative studies, conducted in various pre-clinical models, have provided valuable insights into the structure-activity relationships and the potential therapeutic window of this class of compounds.

A key series of investigations focused on 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole analogues, designed as cis-restricted mimics of CA-4. nih.gov Within this series, the substitution pattern on the 2-position phenyl ring was systematically modified to optimize anticancer activity. The most potent compound identified was one featuring a chloro and an ethoxy group at the meta- and para-positions of the 2-aryl ring, respectively. nih.gov This analogue, herein referred to as compound 4o , demonstrated exceptional antiproliferative activity across a panel of seven human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

Notably, when compared directly with CA-4, compound 4o exhibited superior or comparable antiproliferative effects in most of the cell lines tested, with the exception of the HL-60 leukemia cell line. nih.gov This suggests that for a broad range of cancer types, the 3'-chloro-4'-ethoxyphenyl moiety on the imidazole scaffold is an effective substitute for the B-ring of CA-4. nih.gov The in vitro cytotoxicity data underscores the potential of this imidazole-based scaffold to yield compounds with greater potency than the natural product from which they were inspired.

The superior preclinical profile of compound 4o was further substantiated in in vivo studies. In a mouse syngeneic tumor model, compound 4o demonstrated significant antitumor activity. nih.gov When compared to the clinically evaluated prodrug CA-4P, compound 4o was able to achieve a significant reduction in tumor mass at a dose thirty times lower than that required for CA-4P. nih.gov This finding is particularly significant as it suggests a potentially wider therapeutic index and a more favorable in vivo efficacy profile for this imidazole analogue.

The following tables summarize the comparative preclinical data for this compound analogues and the reference compound Combretastatin A-4.

| Cancer Cell Line | Compound 4o IC₅₀ (nM) | Combretastatin A-4 (CA-4) IC₅₀ (nM) |

|---|---|---|

| A549 (Lung) | 1.1 | 2.1 |

| HCT-116 (Colon) | 0.4 | 1.5 |

| MCF7 (Breast) | 3.8 | 4.2 |

| MIA PaCa-2 (Pancreas) | 0.8 | 1.9 |

| PC-3 (Prostate) | 1.2 | 2.5 |

| Capan-1 (Pancreas) | 0.9 | 2.3 |

| HL-60 (Leukemia) | 3.5 | 0.9 |

| Compound | Dose | Tumor Mass Reduction | Model |

|---|---|---|---|

| Compound 4o | Significantly lower than CA-4P | Significant | Mouse Syngeneic Model |

| Fosbretabulin (CA-4P) | 30x higher than Compound 4o | Significant | Mouse Syngeneic Model |

Advanced Analytical Methodologies for Research on 1 3,4,5 Trimethoxyphenyl 1h Imidazole

Spectroscopic Techniques for Comprehensive Structural Elucidation (Research Context)

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds like 1-(3,4,5-trimethoxyphenyl)-1H-imidazole. These techniques probe the molecule's interaction with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Disclaimer: The specific numerical data in the following tables are theoretically predicted based on the known chemical structure of this compound and general principles of spectroscopy. They are provided for illustrative purposes, as specific experimental data for this exact compound was not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, specific signals are expected to correspond to the protons on the imidazole (B134444) ring and the trimethoxyphenyl group. The two protons on the phenyl ring would appear as a singlet, while the three protons on the imidazole ring would appear as distinct signals. The nine protons of the three methoxy (B1213986) groups would likely appear as two separate signals due to their chemical environments.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The distinct carbon environments of the imidazole ring, the substituted phenyl ring, and the methoxy groups would result in a predictable number of signals. mdpi.com

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm the coupling between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2' | ~7.7 | s |

| H-5' | ~7.2 | t |

| H-4' | ~7.1 | t |

| H-2, H-6 | ~6.7 | s |

| -OCH₃ (para) | ~3.9 | s |

| -OCH₃ (meta) | ~3.8 | s |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' | ~138 |

| C-4' | ~129 |

| C-5' | ~120 |

| C-4 | ~154 |

| C-3, C-5 | ~140 |

| C-1 | ~132 |

| C-2, C-6 | ~98 |

| -OCH₃ (para) | ~61 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Metabolite Identification

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nist.gov For this compound (C12H14N2O3), the exact molecular weight is 234.25 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. In a research context, HRMS is also vital for identifying potential metabolites, which are formed by enzymatic modifications of the parent compound in biological systems.

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Interpretation |

|---|---|

| 235.11 | [M+H]⁺ (Protonated Molecule) |

| 234.10 | [M]⁺ (Molecular Ion) |

| 219.08 | [M-CH₃]⁺ |

| 194.09 | [M-C₂H₆O]⁺ |

| 168.08 | [C₉H₁₂O₃]⁺ (Trimethoxyphenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. nist.gov For this compound, characteristic absorption bands would confirm the presence of the aromatic rings, C-O bonds of the methoxy groups, and the C=N bond within the imidazole ring. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. nist.gov The technique is used to analyze compounds with chromophores, such as aromatic rings and other conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of its substituted aromatic and imidazole ring structures. researchgate.netresearchgate.net

Predicted Spectroscopic Data for this compound Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1610-1580 | C=C Stretch | Aromatic Ring |

| ~1520-1500 | C=N Stretch | Imidazole Ring |

| ~1250-1200 | C-O Stretch (asymm.) | Aryl-O-CH₃ |

| ~1050-1000 | C-O Stretch (symm.) | Aryl-O-CH₃ |

| λmax (nm) (Predicted in Methanol) | Electronic Transition |

|---|---|

| ~210-220 | π → π* |

Chromatographic Methods for Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating the target compound from complex mixtures, assessing its purity, and performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov A reversed-phase HPLC method would be suitable for analyzing this compound, given its moderate polarity. This method allows for the determination of the compound's purity in a synthesized batch and for its quantification in various research samples. nih.gov A UV detector is commonly used for detection, set to a wavelength where the compound exhibits strong absorbance. nih.gov

Typical HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~265 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. wiley.com This hybrid technique is the gold standard for analyzing trace amounts of compounds in complex matrices like biological fluids or environmental samples. nih.gov

For this compound, an LC-MS/MS method would involve separating the compound on an HPLC column before it enters the mass spectrometer. The compound would be ionized (e.g., via electrospray ionization - ESI), and the precursor ion corresponding to its mass would be selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. It is also the primary tool for metabolite profiling, where researchers search for specific mass shifts corresponding to metabolic transformations like demethylation, hydroxylation, or glucuronidation of the parent compound.

X-ray Crystallography for Ligand-Target Complex Structure Determination

A thorough review of scientific literature and structural databases, including the Protein Data Bank (PDB), reveals that as of the current date, no publicly available X-ray crystallography data exists for a complex between this compound and a biological target.

The determination of a ligand-target complex structure through single-crystal X-ray diffraction is a powerful technique in structural biology and drug design. This methodology provides atomic-level insights into how a ligand, such as this compound, binds to its molecular target, typically a protein or nucleic acid.

Hypothetical Insights from Future Crystallographic Studies

Should a crystal structure of this compound bound to a biological target become available, it would offer invaluable data, including:

Binding Site Confirmation: Unambiguously identifying the specific pocket or site on the target molecule where the compound binds.

Interaction Mapping: Detailing the specific non-covalent interactions that stabilize the complex. This includes hydrogen bonds, hydrophobic interactions, van der Waals forces, and potential π-stacking or π-cation interactions involving the imidazole and trimethoxyphenyl rings.

Conformational Analysis: Revealing the three-dimensional conformation adopted by the ligand when bound to its target, as well as any conformational changes induced in the target protein upon binding.

Structure-Activity Relationship (SAR) Rationalization: Providing a structural basis to explain the observed biological activity of the compound and guiding the rational design of new derivatives with improved potency or selectivity.

Without an experimentally determined crystal structure, the precise binding mode of this compound remains speculative and would rely on indirect methods such as computational modeling and docking simulations.

Data Table: Crystallographic Data for Ligand-Target Complex

As no public data is available for a ligand-target complex, this table remains unpopulated. If such a structure were to be determined and deposited in the Protein Data Bank (PDB), the table would typically include the following parameters:

| Parameter | Value |

| PDB ID | Not Available |

| Resolution (Å) | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (Å) | a, b, c = N/A; α, β, γ = N/A |

| Key Binding Interactions | Not Available |

| Ligand Conformation | Not Available |

The scientific community awaits future research that may lead to the crystallization and structural elucidation of this compound in complex with a relevant biological partner, which would significantly advance the understanding of its mechanism of action.

Future Research Directions and Therapeutic Potential of 1 3,4,5 Trimethoxyphenyl 1h Imidazole Derivatives

Identification of Novel Biological Targets Beyond Current Understanding

The primary mechanism attributed to 1-(3,4,5-trimethoxyphenyl)-1H-imidazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net However, emerging research suggests that the biological activity of this scaffold is not limited to microtubule interactions. Future investigations should aim to identify and validate alternative and additional molecular targets to fully comprehend their mechanism of action and expand their therapeutic utility.

Several studies have already pointed towards other potential targets:

Kinase Inhibition: Certain derivatives have been found to inhibit multiple oncogenic kinases, suggesting a multi-targeted approach to cancer therapy. nih.gov For instance, pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group were shown to inhibit several kinases, which could contribute to their cytotoxic effects. nih.gov Similarly, thiazole-pyrimidine derivatives with the same moiety were predicted to have a high probability of targeting kinase receptors. semanticscholar.org

Aromatase Inhibition: Hybrid molecules incorporating the imidazole (B134444) or a related triazole ring have been designed to possess dual functionality, acting as both tubulin polymerization inhibitors and aromatase inhibitors. mdpi.comnih.gov This dual activity could be particularly effective in hormone-dependent cancers like specific types of breast cancer. mdpi.com

Topoisomerase IIα Interaction: Novel benzimidazole-carboxamide derivatives featuring the 2-(3,4,5-trimethoxyphenyl) group have demonstrated the ability to induce apoptosis by targeting the topoisomerase IIα-DNA complex. nih.gov Molecular docking studies confirmed that the most potent compound, 5o , was well-accommodated within the pocket of this complex, highlighting a distinct mechanism from tubulin binding. nih.gov

The imidazole ring itself is known to interact with a wide array of enzymes and receptors, and this versatility should be explored systematically for the this compound class. nih.gov Identifying these novel targets could explain the broad-spectrum activity observed in some derivatives and open doors for new therapeutic indications.

Table 1: Reported Biological Targets of this compound and Related Derivatives

| Derivative Class | Primary Target | Secondary/Additional Target(s) | Reference Compound Example | Citation |

|---|---|---|---|---|

| 2-Aryl-1H-imidazoles | Tubulin Polymerization | - | Compound 4o | nih.gov |

| Benzimidazoles | Tubulin Polymerization | - | Compound 2a | researchgate.net |

| Benzimidazole-carboxamides | Topoisomerase IIα-DNA Complex | - | Compound 5o | nih.gov |

| Chalcone-imidazole Hybrids | Tubulin Polymerization | Aromatase | Compound 22b (triazole analogue) | mdpi.comnih.gov |

| Pyrrolizine-imidazoles | Tubulin Polymerization | Multiple Oncogenic Kinases | Compounds 16a, 16b, 16d | nih.gov |

Exploration of Synergistic Effects with Complementary Bioactive Agents

The identification of multiple biological targets for imidazole-trimethoxyphenyl derivatives provides a strong rationale for exploring synergistic combinations with other bioactive agents. A multi-pronged attack on cancer cells, targeting different pathways simultaneously, can enhance efficacy and potentially overcome drug resistance.

Future research should focus on rationally designed combination studies. For example:

Combining Tubulin and Kinase Inhibition: Since derivatives have shown potential for both tubulin and kinase inhibition, combining a potent tubulin-targeting imidazole with a specific kinase inhibitor could yield significant synergistic effects. nih.gov

Dual Aromatase and Microtubule Targeting: The development of hybrid molecules that inherently possess dual activity against tubulin and aromatase is a prime example of built-in synergy. mdpi.comnih.gov These compounds could be particularly beneficial in estrogen receptor-positive breast cancers. Further exploration of this concept could involve creating hybrids with other heterocyclic moieties known for specific enzyme inhibition.

Combination with DNA-damaging Agents: For derivatives that act as topoisomerase inhibitors, such as compound 5o , combining them with conventional DNA-damaging chemotherapeutics could lead to enhanced cancer cell death. nih.gov

The core principle is to target distinct but complementary cellular processes. The imidazole-trimethoxyphenyl scaffold, acting on the cytoskeleton, could be paired with agents that disrupt DNA replication, signaling pathways, or angiogenesis to achieve a more comprehensive therapeutic effect.

Development of Advanced Delivery Systems for Enhanced Research Applications (conceptual, not formulation/dosage)

While many this compound derivatives show high potency, their research application can be hampered by factors like poor aqueous solubility, a common issue for hydrophobic compounds. nih.gov The development of advanced, conceptual delivery systems is crucial for improving their utility in both in vitro and in vivo research settings.

Conceptually, these systems could include:

pH-Sensitive Nanocarriers: The imidazole moiety has a pKa in the range of 5.0-6.5, allowing it to be protonated in acidic environments. unpad.ac.id This property can be harnessed to design pH-responsive nanocarriers. Such carriers would remain stable at physiological pH (around 7.4) but would release their therapeutic cargo in the acidic microenvironments of tumors or within cellular endosomes (pH ≤ 6.5). unpad.ac.id This targeted release would enhance the compound's effect at the desired site of action while minimizing exposure to healthy tissues in research models.

Functionalized Mesoporous Silica Nanoparticles (MSNs): MSNs offer a high surface area for drug loading. mdpi.com Functionalizing MSNs with amine groups can increase the loading capacity of compounds like celecoxib, and capping them with imidazole-functionalized "gatekeepers" can provide pH-responsive control over release. mdpi.com Applying this concept to imidazole-trimethoxyphenyl derivatives could facilitate higher effective concentrations for cellular assays and improve bioavailability in animal studies.

Supramolecular Complexes: The formation of supramolecular complexes through non-covalent bonds can improve the solubility, bioavailability, and targeting of drug molecules. nih.gov Exploring the complexation of imidazole-trimethoxyphenyl derivatives with host molecules like cyclodextrins or their incorporation into metal-based complexes could enhance their physicochemical properties for research applications. nih.gov

These advanced delivery concepts are not about creating clinical formulations but about providing researchers with better tools to study the biological effects of these potent compounds accurately.

Addressing Challenges in Lead Optimization and Pre-clinical Development

Transitioning a promising "hit" compound from initial screening to a "lead" candidate for preclinical development involves overcoming significant challenges related to potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound scaffold, several studies have highlighted key areas for optimization.

Improving Potency and Spectrum of Activity: Research has shown that substitutions on the second aryl ring of the imidazole core can dramatically impact antiproliferative activity. For example, in a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole analogues, the introduction of a meta-chloro and a para-ethoxy group on the 2-aryl ring produced compound 4o , which had IC50 values in the nanomolar range and was more potent than combretastatin (B1194345) A-4 against several cancer cell lines. nih.gov

Navigating Preclinical Models: The successful translation from in vitro potency to in vivo efficacy is a major hurdle. Compound 4o demonstrated high antitumor activity in a mouse syngeneic model, significantly reducing tumor mass at a much lower dose than a reference compound, indicating its promise as a drug candidate warranting further preclinical evaluation. nih.gov Likewise, a benzimidazole (B57391) derivative, 2a , showed significant in vivo antitumor efficacy in a xenograft mouse model. researchgate.net

Future efforts must continue to employ structure-activity relationship (SAR) studies, computational modeling, and a range of biological assays to systematically refine the imidazole-trimethoxyphenyl scaffold into viable preclinical candidates. nih.gov

Table 2: Summary of Lead Optimization Studies for Imidazole-Trimethoxyphenyl Scaffolds

| Compound/Series | Optimization Goal | Key Findings | Outcome | Citation |

|---|---|---|---|---|

| Compound 4o | Increase anticancer potency | 3'-chloro-4'-ethoxyphenyl substitution on the 2-aryl ring yielded IC50 values of 0.4-3.8 nM. | Promising preclinical candidate with high in vivo antitumor activity. | nih.gov |

| Compound 5o | Improve cytotoxicity and drug-likeness | N-(2,4-Dimethoxyphenyl) carboxamide group led to potent cytotoxicity (IC50 = 0.15 µM) and predicted good pharmacokinetics. | Promising lead compound for targeting topoisomerase IIα. | nih.gov |

| Phenyl imidazole carboxamides | Improve antileishmanial activity and metabolic stability | SAR exploration led to analogues with improved potency and stability while maintaining low cytotoxicity. | New lead compounds identified for visceral leishmaniasis treatment. | nih.gov |

| Compound 2a | Develop potent tubulin inhibitors with in vivo efficacy | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole structure showed potent in vitro activity and in vivo tumor growth inhibition (52%). | Effective lead compound acting at the colchicine-binding site. | researchgate.net |

Unexplored Therapeutic Areas and Niche Applications for Imidazole-Trimethoxyphenyl Scaffolds

While the vast majority of research on this scaffold has been in oncology, the inherent biological versatility of the imidazole ring suggests significant untapped potential in other therapeutic areas. nih.govresearchgate.netmdpi.com Future research should strategically screen these compounds against a wider range of diseases.

Potential unexplored applications include:

Neurodegenerative Diseases: Imidazole-based compounds are being investigated for neurodegenerative conditions like Alzheimer's disease. nih.gov One study on an imidazole-linked heterocycle showed it could ameliorate cognitive impairment and reduce neuroinflammation in a mouse model of Alzheimer's. nih.gov Given that the trimethoxyphenyl moiety is present in compounds with neuroprotective properties, exploring derivatives of this compound for these conditions is a logical next step.

Anti-inflammatory Agents: Imidazole derivatives are known to have anti-inflammatory properties, with some acting as inhibitors of p38 MAP kinase or cyclooxygenase (COX) enzymes. dovepress.comresearchgate.netbrieflands.com The design of 1-hydroxy-2,4,5-triaryl imidazoles has yielded potent anti-cytokine agents. brieflands.comnih.gov Screening the this compound library for anti-inflammatory activity could identify new leads for treating conditions like rheumatoid arthritis.

Antimicrobial and Antiparasitic Agents: The imidazole core is found in numerous antimicrobial and antiparasitic drugs. nih.govresearchgate.net Phenyl imidazole carboxamides have already been optimized as potent agents against Leishmania donovani. nih.gov Systematically testing the this compound series against a panel of bacteria, fungi, and parasites could uncover novel infectious disease therapies.

Antiviral Applications: Certain imidazole derivatives have been reported to possess antiviral activity. nih.govresearchgate.net This is a particularly underexplored area for the trimethoxyphenyl-imidazole scaffold and could be a fruitful avenue for future investigation, especially in the search for broad-spectrum antiviral agents.

By expanding the scope of biological screening, the full therapeutic value of the this compound scaffold can be unlocked, potentially leading to new treatments for a wide range of human diseases beyond cancer.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3,4,5-trimethoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via Ullmann-type N-arylation of 1H-imidazole with 1-bromo-3,4,5-trimethoxybenzene. Key conditions include:

- Catalyst : CuI (1–5 mol%) .

- Base : Cs₂CO₃ to deprotonate imidazole and facilitate coupling .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours .

Yield optimization (typically 50–75%) requires rigorous exclusion of moisture and oxygen. Alternative routes include multi-component condensation using aldehydes and ammonium acetate under microwave irradiation, achieving higher yields (70–85%) but requiring purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹) .

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and imidazole ring protons (δ 7.2–8.1 ppm). ¹³C NMR distinguishes aromatic carbons (δ 110–150 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between trimethoxyphenyl and imidazole rings). SHELXL software refines crystal structures, with R factors <0.05 for high-resolution data .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed to achieve desired derivatives?

- Methodological Answer :

- Directing Effects : The 3,4,5-trimethoxyphenyl group directs electrophiles to the C-2 position of imidazole due to electron-donating methoxy groups. For example, bromination at C-2 occurs selectively using NBS in DMF .

- Protecting Groups : Temporary protection of the imidazole nitrogen (e.g., with Boc groups) enables functionalization at C-4/C-5 positions .